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Compound of Interest

Compound Name: PMX 205 Trifluoroacetate

Cat. No.: B10800830

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparative analysis of the pharmacokinetic properties of PMX205, a potent
Cbha receptor 1 (C5aR1) antagonist. This document summarizes key pharmacokinetic
parameters, details experimental methodologies, and visualizes the underlying signaling
pathway to support further research and development of this compound.

Executive Summary

PMX205 is a cyclic hexapeptide that has demonstrated significant therapeutic potential in
various preclinical models of inflammatory and neurodegenerative diseases. A thorough
understanding of its pharmacokinetic profile is crucial for translating these promising findings
into clinical applications. This guide reveals that while extensive pharmacokinetic data for
PMX205 is available for mice, there is a notable lack of publicly accessible quantitative data for
other species, including rats and non-human primates. The available data in mice indicate that
PMX205 exhibits rapid absorption and distribution, with its bioavailability being highly
dependent on the route of administration.

Quantitative Data Presentation: PMX205
Pharmacokinetics in Mice

The following table summarizes the key pharmacokinetic parameters of PMX205 in male
C57BL/6J mice following intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral
(PO) administration of a 1 mg/kg dose.
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Pharmacokinet Intravenous Intraperitoneal  Subcutaneous Oral (PO)
ra
ic Parameter (1Iv) (IP) (SC)
Half-life (t2) ~20 min[1][2] - - -
Peak Plasma
Concentration - 5.96 pg/mLJ[3] 5.62 pg/mL[3] 0.04 pg/mL[3]
(Cmax)
Time to Peak
Concentration - 14 min[3] 29 min[3] 35 min[3]
(Tmax)
Bioavailability
100% 63.1%][3] >920%5[3] ~23%[1][2]

(F%)

Clearance (CL) - - - -

Volume of
Distribution (Vd)

Note: Detailed
clearance and
volume of
distribution
values were not
explicitly found in
the provided
search results.

Cross-Species Comparison: A Data Gap

Despite numerous studies demonstrating the efficacy of PMX205 in rat models of diseases
such as amyotrophic lateral sclerosis and inflammatory bowel disease, specific quantitative
pharmacokinetic data for rats remain elusive in the public domain.[1] Similarly, a
comprehensive search yielded no publicly available pharmacokinetic data for PMX205 in non-
human primates. While Phase | clinical trials in humans have been completed, detailed
pharmacokinetic parameters from these studies are not yet publicly available.[1][4] This
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significant data gap highlights the need for further research to enable a robust interspecies
comparison and to facilitate the prediction of human pharmacokinetics.

Experimental Protocols

The pharmacokinetic data for PMX205 in mice were primarily generated using the following
methodologies:

Animal Models

The studies utilized male C57BL/6J mice, a standard inbred strain for preclinical research.[1]

Drug Administration

PMX205 was administered at a dose of 1 mg/kg via four different routes:

Intravenous (IV): Administered as a single bolus injection.[1]

Intraperitoneal (IP): Administered as a single injection into the peritoneal cavity.[1]

Subcutaneous (SC): Administered as a single injection under the skin.[1]

Oral (PO): Administered via gavage.[1]

Sample Collection and Analysis

Blood samples were collected at various time points post-administration. Plasma was
separated and analyzed for PMX205 concentrations using a validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method.[1] This highly sensitive and specific
technique allows for the accurate quantification of the drug in biological matrices.

Signaling Pathway and Mechanism of Action

PMX205 exerts its therapeutic effects by acting as a potent and selective antagonist of the C5a
receptor 1 (C5aR1). C5aR1 is a G protein-coupled receptor that, upon binding its ligand C5a,
triggers a pro-inflammatory cascade. By blocking this interaction, PMX205 effectively dampens
the inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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